Cas no 226065-37-8 (N-phenyl(tert-butoxy)carbohydrazide)

N-phenyl(tert-butoxy)carbohydrazide structure
226065-37-8 structure
商品名:N-phenyl(tert-butoxy)carbohydrazide
CAS番号:226065-37-8
MF:C11H16N2O2
メガワット:208.25694
CID:1414060
PubChem ID:11160087

N-phenyl(tert-butoxy)carbohydrazide 化学的及び物理的性質

名前と識別子

    • Hydrazinecarboxylic acid, 1-phenyl-, 1,1-dimethylethyl ester
    • N-phenyl(tert-butoxy)carbohydrazide
    • TERT-BUTYLN-AMINO-N-PHENYLCARBAMATE
    • tert-butyl 1-phenylhydrazinecarboxylate
    • NLQZMWDNQGOWHY-UHFFFAOYSA-N
    • DB-103324
    • N-phenylhydrazine carboxylic acid tert-butyl ester
    • 226065-37-8
    • EN300-1618046
    • Boc-phenylhydrazine
    • CS-0346460
    • SCHEMBL2354804
    • TERT-BUTYL N-AMINO-N-PHENYLCARBAMATE
    • Tert-butyl 1-phenylhydrazine-1-carboxylate
    • インチ: InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13(12)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3
    • InChIKey: NLQZMWDNQGOWHY-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N(C1=CC=CC=C1)N

計算された属性

  • せいみつぶんしりょう: 208.12128
  • どういたいしつりょう: 208.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 55.6Ų

じっけんとくせい

  • PSA: 50.36

N-phenyl(tert-butoxy)carbohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1417130-10g
Tert-butyl 1-phenylhydrazine-1-carboxylate
226065-37-8 95%
10g
¥18418 2023-04-14
Enamine
EN300-1618046-0.5g
N-phenyl(tert-butoxy)carbohydrazide
226065-37-8
0.5g
$561.0 2023-06-04
Enamine
EN300-1618046-0.25g
N-phenyl(tert-butoxy)carbohydrazide
226065-37-8
0.25g
$538.0 2023-06-04
Enamine
EN300-1618046-1.0g
N-phenyl(tert-butoxy)carbohydrazide
226065-37-8
1g
$584.0 2023-06-04
Enamine
EN300-1618046-5000mg
N-phenyl(tert-butoxy)carbohydrazide
226065-37-8
5000mg
$2443.0 2023-09-23
Enamine
EN300-1618046-2500mg
N-phenyl(tert-butoxy)carbohydrazide
226065-37-8
2500mg
$1650.0 2023-09-23
Enamine
EN300-1618046-10000mg
N-phenyl(tert-butoxy)carbohydrazide
226065-37-8
10000mg
$3622.0 2023-09-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1417130-2.5g
Tert-butyl 1-phenylhydrazine-1-carboxylate
226065-37-8 95%
2.5g
¥9045 2023-04-14
Enamine
EN300-1618046-0.05g
N-phenyl(tert-butoxy)carbohydrazide
226065-37-8
0.05g
$491.0 2023-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1417130-1g
Tert-butyl 1-phenylhydrazine-1-carboxylate
226065-37-8 95%
1g
¥4935 2023-04-14

N-phenyl(tert-butoxy)carbohydrazide 関連文献

Related Articles

N-phenyl(tert-butoxy)carbohydrazideに関する追加情報

N-phenyl(tert-butoxy)carbohydrazide (CAS No. 226065-37-8): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

N-phenyl(tert-butoxy)carbohydrazide, with the chemical formula C9H13N3O2 and a CAS number of 226065-37-8, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic hydrazide derivative has garnered considerable attention due to its versatile applications in drug synthesis, molecular recognition, and as a key intermediate in the development of novel therapeutic agents. The compound's unique structural features, including the presence of a phenyl group and a tert-butoxy substituent, contribute to its reactivity and utility in various synthetic pathways.

The N-phenyl(tert-butoxy)carbohydrazide molecule exhibits notable stability under standard conditions, which makes it an attractive candidate for use in multi-step synthetic processes. Its stability is further enhanced by the electron-donating nature of the phenyl ring and the steric hindrance provided by the tert-butoxy group. These properties are particularly advantageous in pharmaceutical applications where reaction conditions often require precise control to avoid side products.

In recent years, the N-phenyl(tert-butoxy)carbohydrazide has been extensively studied for its potential role in the development of bioactive molecules. Researchers have leveraged its hydrazide functionality to construct complex scaffolds that mimic natural products or exhibit novel biological activities. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The tert-butoxy group not only aids in protecting reactive sites during synthesis but also influences the solubility and bioavailability of the final drug candidates.

The CAS No. 226065-37-8 identifier ensures unambiguous recognition and classification of this compound within scientific literature and databases. This standardized nomenclature is essential for researchers to accurately reference and replicate experiments involving N-phenyl(tert-butoxy)carbohydrazide. Furthermore, its well-documented spectroscopic data, including NMR and mass spectrometry spectra, facilitate rapid characterization and purification processes.

One of the most compelling aspects of N-phenyl(tert-butoxy)carbohydrazide is its role as a building block in medicinal chemistry. The phenyl ring can be further functionalized through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of aryl-heterocyclic hybrids with enhanced pharmacological properties. These hybrids have shown promise in preclinical studies as inhibitors of various disease-causing enzymes and receptors.

The pharmaceutical industry has also explored derivatives of N-phenyl(tert-butoxy)carbohydrazide for their antimicrobial and anti-inflammatory effects. By modifying the substituents on the hydrazide moiety, researchers have generated compounds that exhibit potent activity against resistant bacterial strains. Such findings underscore the importance of N-phenyl(tert-butoxy)carbohydrazide as a scaffold for drug discovery initiatives aimed at addressing global health challenges.

From a synthetic chemistry perspective, N-phenyl(tert-butoxy)carbohydrazide serves as an excellent precursor for constructing nitrogen-rich heterocycles. These heterocycles are prevalent in many biologically active compounds, including antiviral agents and central nervous system (CNS) drugs. The tert-butoxy group provides a handle for selective transformations while maintaining overall molecular integrity, making it an invaluable reagent in flow chemistry and continuous manufacturing processes.

The versatility of N-phenyl(tert-butoxy)carbohydrazide extends to materials science applications as well. Its ability to form coordination complexes with transition metals has been exploited in catalysis and polymer science. For example, metal complexes derived from this compound have demonstrated catalytic activity in oxidation reactions, which are pivotal in industrial chemical processes.

In conclusion, N-phenyl(tert-butoxy)carbohydrazide (CAS No. 226065-37-8) represents a cornerstone compound in modern chemical research with far-reaching implications across pharmaceuticals, materials science, and catalysis. Its unique structural attributes enable diverse applications, from drug development to advanced material design. As scientific understanding evolves, it is anticipated that new methodologies will further expand its utility, reinforcing its significance as a fundamental building block in synthetic chemistry.

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